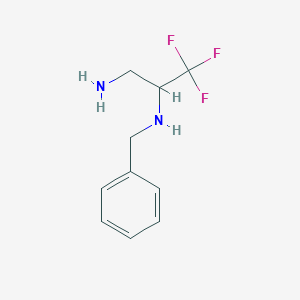

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

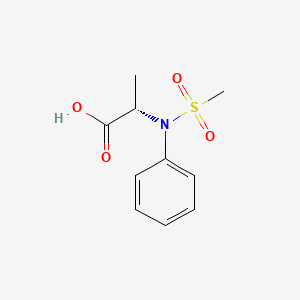

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is a chemical compound with the CAS Number: 270253-11-7 . It has a molecular weight of 218.22 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoropropane-1,2-diamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is 1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is a liquid at room temperature . It has a molecular weight of 218.22 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Copper-Catalyzed Stereospecific C–S Coupling Reaction : A study by Jiang et al. (2018) developed a protocol for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones using copper-catalyzed stereospecific C–S coupling reactions. This process efficiently utilizes various tertiary benzylic amines, including those containing a benzylamine moiety, and transfers chirality to the products with high enantiomeric excess (94–99% ee) (Jiang, Li, Zhou, & Zeng, 2018).

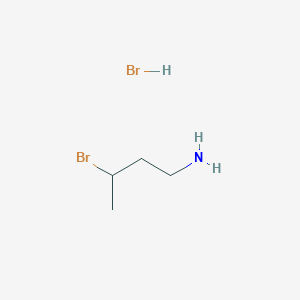

Encapsulation of Halides : Pentafluorophenyl-substituted tripodal amines, including those similar to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine, have been investigated by Lakshminarayanan et al. (2007) for their potential in encapsulating halides like Cl- and Br- within their cavities upon protonation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).

Analytical Applications

- Fluorogenic Reagent for Chromatographic Analysis : Beale et al. (1989) described the use of a compound similar to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

Chemical Reactions and Transformations

Dimroth Rearrangement : Albert (1970) researched the Dimroth rearrangement, studying transformations of primary amines like 4-amino-3-benzyl-1,2,3-triazole into secondary amines, which could include compounds structurally similar to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine. This study highlights the potential for chemical transformations involving such amines (Albert, 1970).

Functional Modification of Hydrogels : Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including those with structural similarities to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine. This research could indicate potential applications in material science and medical fields (Aly & El-Mohdy, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQBRWKRJPPJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)

![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)

![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)

![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)

![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)